Holmium(III) nitrate pentahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Spectroscopy

Holmium(III) nitrate pentahydrate plays a crucial role in spectroscopy, particularly in studies investigating the electronic and magnetic properties of materials []. Its sharp emission lines across the visible and near-infrared regions make it a prominent reference standard for wavelength calibration in spectrometers [].

These sharp lines arise from the specific energy level transitions within the Holmium(III) ion. By precisely measuring these transitions, scientists can gain valuable insights into the electronic structure and energy levels of various materials [].

Synthesis of Functional Materials

Holmium(III) nitrate pentahydrate serves as a vital precursor for the synthesis of advanced functional materials with desired properties. These materials can find applications in diverse fields like photonics, magnetism, and catalysis [].

For instance, researchers can utilize Holmium(III) nitrate pentahydrate to create Holmium-doped materials exhibiting unique luminescent properties. These materials have potential applications in solid-state lasers, optical amplifiers, and bioimaging probes [].

Study of Lanthanide Chemistry

Holmium(III) nitrate pentahydrate is a convenient source of Holmium(III) ions (Ho3+), which are crucial for research in Lanthanide chemistry. Lanthanides are a group of rare earth elements with fascinating properties due to their partially filled f-electron orbitals [].

Scientists can employ Holmium(III) nitrate pentahydrate to study the coordination chemistry of Lanthanides. This involves investigating how Holmium(III) ions interact with different ligands (molecules or ions that bind to central metal ions) to form complex structures with specific properties [].

Other Research Applications

Beyond the mentioned applications, Holmium(III) nitrate pentahydrate finds use in various other research areas. These include:

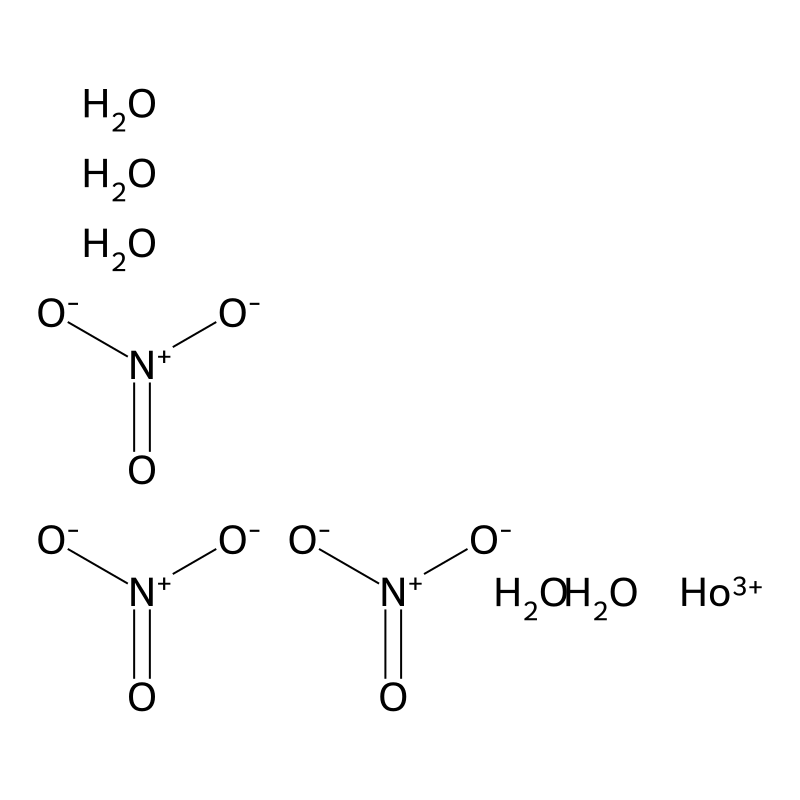

Holmium(III) nitrate pentahydrate is an inorganic compound with the chemical formula Ho(NO₃)₃·5H₂O. This compound is a hydrated form of holmium(III) nitrate, which itself is a salt formed from holmium and nitric acid. Holmium(III) nitrate pentahydrate appears as yellowish crystals that are soluble in water. It is characterized by its unique crystalline structure and the presence of five water molecules per formula unit, which contributes to its stability and solubility properties .

- Thermal Decomposition: Upon heating, holmium(III) nitrate pentahydrate decomposes to form holmium oxide and nitrogen oxides:

- Reactions with Hydroxides: When reacted with holmium hydroxide, it forms holmium(III) nitrate:

These reactions illustrate the compound's reactivity and potential applications in chemical synthesis.

Research on the biological activity of holmium(III) nitrate pentahydrate is limited, but it has been explored in the context of biochemistry and proteomics. It has been used in studies involving the formation of complexes with biomolecules, such as beta-cyclodextrin, which could have implications for drug delivery systems . The compound's paramagnetic properties may also contribute to its utility in magnetic resonance imaging applications, although further studies are needed to establish its efficacy and safety.

Holmium(III) nitrate pentahydrate can be synthesized through several methods:

- Direct Reaction: By reacting holmium oxide with nitrogen dioxide at elevated temperatures:

- Hydroxide Reaction: By reacting holmium hydroxide with nitric acid:

These methods highlight the versatility of holmium(III) nitrate pentahydrate's synthesis, making it accessible for various applications.

Interaction studies involving holmium(III) nitrate pentahydrate have primarily focused on its complexation behavior with organic molecules. For instance, it has been shown to form stable complexes with beta-cyclodextrin, which may enhance the solubility and bioavailability of certain drugs. These interactions are crucial for developing new therapeutic agents and understanding drug delivery mechanisms .

Holmium(III) nitrate pentahydrate shares similarities with other rare earth nitrates, such as:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Cerium(III) nitrate | Ce(NO₃)₃·6H₂O | Higher hydration state; used in catalysis |

| Neodymium(III) nitrate | Nd(NO₃)₃·6H₂O | Exhibits strong magnetic properties |

| Dysprosium(III) nitrate | Dy(NO₃)₃·5H₂O | Used in high-performance magnets |

Holmium(III) nitrate pentahydrate is unique due to its specific crystalline structure and paramagnetic properties, which differentiate it from other similar compounds. Its ability to form stable complexes with biomolecules also sets it apart in biological applications.

Holmium(III) nitrate pentahydrate exists as a hygroscopic, orange-yellow crystalline solid with the molecular formula Ho(NO₃)₃·5H₂O. Key physical properties include:

- Molecular weight: 441.02 g/mol

- Density: ~2.40 g/cm³ (estimated from related nitrates)

- Solubility: Highly soluble in water, ethanol, and acetone

- Thermal stability: Decomposes upon heating, releasing water and nitric acid

The compound’s structure features holmium ions coordinated with nitrate ligands and water molecules, forming a crystalline lattice. X-ray diffraction studies confirm its isostructural relationship with yttrium nitrate pentahydrate (PDF 01-75-2104) .

Conventional Synthetic Routes

From Holmium Oxide and Nitrogen Dioxide

The synthesis of holmium(III) nitrate pentahydrate from holmium oxide represents one of the most direct conventional approaches to obtain the anhydrous salt [2]. This solid-gas reaction proceeds through the interaction of holmium(III) oxide with nitrogen dioxide at elevated temperatures, following the stoichiometric equation:

2Ho₂O₃ + 9N₂O₄ → 4Ho(NO₃)₃ + 6NO

The reaction is typically conducted at 150°C under controlled atmospheric conditions [2]. The process requires careful temperature management to ensure complete conversion while preventing thermal decomposition of the product. The nitrogen dioxide serves as both an oxidizing agent and a source of nitrate ions, making this a highly efficient route for producing anhydrous holmium nitrate .

Research findings indicate that this method produces holmium nitrate with high purity levels, as the solid-gas interface allows for selective reaction without introducing aqueous impurities [3]. The reaction kinetics are influenced by the surface area of the holmium oxide starting material, with finely divided oxide powders showing enhanced reactivity .

From Holmium Hydroxide and Nitric Acid

The acid-base neutralization route represents the most widely employed conventional synthesis method for holmium(III) nitrate pentahydrate [3] [2]. This approach utilizes the straightforward reaction between holmium hydroxide and nitric acid:

Ho(OH)₃ + 3HNO₃ → Ho(NO₃)₃ + 3H₂O

The reaction is conducted at 150°C using diluted nitric acid solutions, typically at 20 weight percent concentration [3] . This temperature ensures complete dissolution of the hydroxide while promoting the formation of the hydrated nitrate salt upon crystallization. The process benefits from its simplicity and the ready availability of both starting materials [2].

The Cambridge University study reported that holmium nitrate prepared through this route exhibits excellent crystallization behavior, forming the characteristic pentahydrate structure with triclinic symmetry [3]. The reaction proceeds through an intermediate aqueous phase, allowing for the incorporation of water molecules into the crystal lattice during the crystallization process [3] [4].

From Metallic Holmium

Direct synthesis from metallic holmium offers an alternative conventional route, particularly valuable when starting from elemental holmium sources [2]. The reaction with nitrogen dioxide proceeds according to:

Ho + 3N₂O₄ → Ho(NO₃)₃ + 3NO

This method requires higher reaction temperatures, typically 200°C, due to the need to oxidize the metallic holmium to the +3 oxidation state . The elevated temperature compensates for the lower reactivity of the metallic surface compared to oxide or hydroxide precursors [5].

Research has demonstrated that this route can achieve high conversion efficiency when proper surface preparation of the holmium metal is employed [5]. The method is particularly advantageous when high-purity metallic holmium is readily available, as it eliminates potential impurities that might be present in oxide or hydroxide starting materials [6].

Advanced Synthesis Techniques

Sol-Gel Processes

Sol-gel methodology has emerged as a sophisticated approach for synthesizing holmium(III) nitrate pentahydrate with controlled morphology and enhanced purity [7] [8]. The process utilizes holmium(III) nitrate pentahydrate as a precursor in combination with chelating agents to form homogeneous gels [7].

The typical sol-gel synthesis involves dissolving precise quantities of holmium nitrate pentahydrate in deionized water, followed by the addition of citric acid as a chelating agent in a metal nitrate to citric acid ratio of 1:3 [7]. Ammonia solution is then added to adjust the pH to 7.0, promoting the formation of metal-citrate complexes [7].

The solution is heated to 80°C to induce gelation, followed by drying at 120°C to produce a xerogel [7]. Subsequent calcination at 900°C for 4 hours promotes crystallization and formation of the desired phase [7]. This method offers several advantages including uniform distribution of components at the molecular level, controlled particle size, and enhanced chemical homogeneity [7] [8].

Research conducted on sol-gel synthesis of holmium-doped compounds has demonstrated that this technique produces materials with superior crystallinity and phase purity compared to conventional solid-state methods [7]. The Leeds Alginate Process represents a variant of sol-gel synthesis that utilizes sodium alginate as a gelation agent, offering environmental benefits through its carbon-neutral approach [8].

Precipitation Methods

Co-precipitation represents a versatile and cost-effective advanced synthesis technique for holmium(III) nitrate pentahydrate and related compounds [9] [10] [11]. The method involves the simultaneous precipitation of holmium compounds from aqueous solutions through controlled pH adjustment [9].

The typical co-precipitation synthesis begins with dissolving holmium(III) nitrate pentahydrate in boiling water, followed by the dropwise addition of a 5% ammonia solution as a precipitant [9]. The pH is maintained at approximately 9.0 to ensure complete precipitation of holmium hydroxide intermediates [9] [11].

Research has shown that co-precipitation conditions significantly influence the final product characteristics [9]. Temperature control during precipitation is critical, with boiling water (100°C) promoting rapid nucleation and uniform particle formation [9]. The method achieves removal efficiencies exceeding 99.9% for holmium from solution [11].

Precipitation methods using novel precipitants such as triethylenetetramine have been developed for synthesizing holmium oxide nanostructures [10]. These approaches demonstrate that the choice of precipitant significantly affects particle size, morphology, and photocatalytic properties of the resulting materials [10].

Green Chemistry Approaches

Green chemistry methodologies for holmium(III) nitrate pentahydrate synthesis have gained prominence due to environmental considerations and sustainability requirements [12]. Phyto-fabrication represents the most developed green chemistry approach, utilizing plant extracts as both reducing and stabilizing agents [12].

The green synthesis process employs plant extracts containing phytochemicals that serve dual roles as reducing agents for holmium precursors and capping agents for particle stabilization [12]. Hyphaene thebaica extracts have been successfully utilized for the synthesis of holmium oxide nanoparticles, demonstrating the effectiveness of biological reduction processes [12].

The phyto-fabrication approach operates under mild conditions, typically requiring temperatures between 60-100°C and ambient pressure [12]. This method offers significant advantages including biocompatibility, environmental friendliness, and reduced energy consumption compared to conventional synthesis routes [12].

Research has demonstrated that green chemistry approaches can produce holmium compounds with comparable purity and crystallinity to conventional methods while offering superior biocompatibility for medical applications [12]. The abundance and diversity of natural resources provide extensive opportunities for developing novel green synthesis protocols [12].

Purification and Quality Control

Purification of holmium(III) nitrate pentahydrate involves multiple analytical and processing steps to achieve the required purity specifications [13] [14] [15]. Commercial-grade holmium nitrate typically achieves purity levels of 99.9-99.999% on a rare earth oxide basis [16] [17] [18].

Analytical Characterization Methods

Quality control protocols employ comprehensive analytical techniques to verify product specifications [13] [15]. Inductively Coupled Plasma Mass Spectrometry serves as the primary method for determining holmium content and detecting trace metal impurities [13] [15]. The National Institute of Standards and Technology has established certified reference materials with holmium concentrations traceable to SI units [18].

X-ray diffraction analysis confirms the crystal structure of holmium(III) nitrate pentahydrate, verifying the triclinic P-1 space group with unit cell parameters a=6.642Å, b=9.55Å, c=10.56Å [3]. Thermogravimetric analysis quantifies the water content, confirming the pentahydrate stoichiometry with approximately 20.4% water by mass [4] [19].

Purification Techniques

Solvent extraction represents the most commonly employed purification method for holmium compounds [20]. The process utilizes selective extraction of holmium from aqueous solutions using organic extractants, achieving separation from other rare earth elements [20]. Ion exchange chromatography provides an alternative purification approach, particularly effective for achieving high separation factors [13].

Precipitation purification involves the selective precipitation of holmium compounds followed by redissolution and recrystallization [20] [14]. This method effectively removes non-rare earth impurities such as iron, aluminum, and silicon [20]. Crystallization purification utilizes controlled crystallization conditions to produce high-purity holmium nitrate pentahydrate crystals [21] [22].

Quality Control Parameters

The final product must meet stringent specifications for various applications [14] [15]. Molecular weight verification confirms the pentahydrate composition at 441.02 g/mol [17] [23]. Particle size analysis using scanning electron microscopy and transmission electron microscopy ensures appropriate morphology for specific applications [24].

Thermal stability testing determines the decomposition behavior, with holmium(III) nitrate pentahydrate remaining stable up to 120°C before initiating dehydration [4] [25]. Complete thermal decomposition to holmium oxide occurs at approximately 560-600°C through a series of intermediate compounds [4] [25].

The purification process concludes with comprehensive certificate of analysis documentation, providing traceability to international standards and confirming compliance with application-specific requirements [15] [18]. This documentation includes elemental composition, crystal structure data, thermal properties, and trace impurity levels [15].

| Synthesis Method | Temperature (°C) | Key Advantages | Product Characteristics |

|---|---|---|---|

| Ho₂O₃ + N₂O₄ | 150 | Direct, anhydrous product | High purity, no aqueous impurities |

| Ho(OH)₃ + HNO₃ | 150 | Simple, readily available reagents | Excellent crystallization behavior |

| Ho + N₂O₄ | 200 | High-purity metallic precursor | Eliminates oxide/hydroxide impurities |

| Sol-Gel Process | 80-120 | Molecular-level homogeneity | Controlled morphology, enhanced purity |

| Co-precipitation | 100 | Cost-effective, high yield | >99.9% removal efficiency |

| Green Chemistry | 60-100 | Environmentally friendly | Biocompatible, sustainable |

| Quality Parameter | Specification | Analytical Method | Typical Value |

|---|---|---|---|

| Purity Level | 99.9-99.999% | ICP-MS, Elemental Analysis | REO basis: 99.9% |

| Crystal Structure | Triclinic, P-1 | X-ray Diffraction | a=6.642Å, b=9.55Å, c=10.56Å |

| Molecular Weight | 441.02 g/mol | Mass Spectrometry | 441.02±0.1 g/mol |

| Water Content | 5H₂O (20.4% by mass) | Thermogravimetric Analysis | 20.4±0.2% |

| Thermal Stability | Stable to 120°C | Differential Thermal Analysis | Decomposition >240°C |

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant